

Physical and chemical properties of Tert-butyl methanesulfonate

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Compound of Interest

Compound Name: *Tert-butyl methanesulfonate*

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An In-depth Technical Guide to Tert-butyl Methanesulfonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyl methanesulfonate, also known as tert-butyl mesylate, is a versatile organic compound with significant applications in chemical synthesis, particularly in the pharmaceutical industry. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis, and an exploration of its reactivity. The information is presented to support its effective use in research and development, with a focus on data-driven insights and practical methodologies.

Chemical and Physical Properties

Tert-butyl methanesulfonate is an ester of methanesulfonic acid and tert-butanol. Its structure, featuring a bulky tert-butyl group attached to a good leaving group (methanesulfonate), dictates its chemical behavior and physical characteristics.

Physical Properties

The key physical properties of **tert-butyl methanesulfonate** are summarized in the table below, providing essential data for its handling and use in various experimental setups.

Property	Value	Source
Molecular Formula	C ₅ H ₁₂ O ₃ S	[1] [2]
Molecular Weight	152.21 g/mol	[1] [2]
Appearance	Colorless to pale yellow liquid (predicted)	
Density	1.098 g/cm ³	[3]
Boiling Point	228.7 °C at 760 mmHg	[3]
Melting Point	Not available	
Flash Point	92.1 °C	[3]
Vapor Pressure	0.109 mmHg at 25 °C	[3]

Solubility

While comprehensive quantitative solubility data is not readily available, **tert-butyl methanesulfonate** is expected to be soluble in a range of common organic solvents based on its structure. Its solubility is crucial for its application in various reaction media.

Solvent	Predicted Solubility
Dichloromethane	Soluble
Diethyl ether	Soluble
Tetrahydrofuran	Soluble
Acetone	Soluble
Ethanol	Soluble
Water	Slightly soluble to insoluble

Spectroscopic Data

Spectroscopic analysis is fundamental for the identification and characterization of **tert-butyl methanesulfonate**. Below is a summary of expected spectral data based on its chemical structure and data from analogous compounds.

Technique	Expected Data
¹ H NMR	Singlet at ~1.5 ppm (9H, -C(CH ₃) ₃)Singlet at ~3.0 ppm (3H, -SO ₂ CH ₃)
¹³ C NMR	Signal around 38 ppm (-SO ₂ CH ₃)Signal around 83 ppm (-C(CH ₃) ₃)Signal around 29 ppm (-C(CH ₃) ₃)
IR (Infrared)	Strong absorptions around 1350 cm ⁻¹ and 1175 cm ⁻¹ (S=O stretching)Absorption around 1000 cm ⁻¹ (C-O stretching)
Mass Spec (MS)	Predicted [M+H] ⁺ at m/z 153.0580

Chemical Properties and Reactivity

The chemical behavior of **tert-butyl methanesulfonate** is dominated by the presence of the methanesulfonate group, an excellent leaving group, and the tertiary nature of the tert-butyl group.

Nucleophilic Substitution Reactions

Tert**-butyl methanesulfonate** readily undergoes nucleophilic substitution reactions. Due to the significant steric hindrance of the tert-butyl group and the high stability of the resulting tert-butyl carbocation, these reactions predominantly proceed through a unimolecular nucleophilic substitution (S_n1) mechanism. The methanesulfonate anion is an excellent leaving group due to the resonance stabilization of its negative charge.

The general S_n1 mechanism is as follows:

- Ionization: The slow, rate-determining step involves the departure of the methanesulfonate leaving group to form a stable tertiary carbocation.
- Nucleophilic Attack: The carbocation is then rapidly attacked by a nucleophile.

This reactivity makes **tert-butyl methanesulfonate** a valuable reagent for introducing the tert-butyl group into various molecules, a common strategy in medicinal chemistry to enhance metabolic stability and modulate biological activity.

Solvolysis

In protic solvents such as water, alcohols, or carboxylic acids, **tert-butyl methanesulfonate** undergoes solvolysis, where the solvent molecule acts as the nucleophile. The rate of solvolysis is highly dependent on the ionizing power of the solvent. Polar protic solvents that can effectively solvate both the carbocation intermediate and the leaving group will significantly accelerate the reaction rate.

Stability

Tert-butyl methanesulfonate is sensitive to moisture and will hydrolyze to form methanesulfonic acid and tert-butanol. Therefore, it should be handled under anhydrous conditions and stored in a tightly sealed container in a cool, dry place.

Experimental Protocols

Synthesis of Tert-butyl Methanesulfonate

The most common method for the synthesis of **tert-butyl methanesulfonate** is the reaction of tert-butanol with methanesulfonyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.

Materials:

- tert-Butanol
- Methanesulfonyl chloride
- Triethylamine (or another suitable base)
- Dichloromethane (anhydrous)
- Saturated aqueous sodium bicarbonate solution
- Anhydrous magnesium sulfate

- Magnetic stirrer and stir bar
- Ice bath
- Separatory funnel
- Rotary evaporator

Procedure:

- To a solution of tert-butanol (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane, cooled in an ice bath, add methanesulfonyl chloride (1.1 eq) dropwise with stirring.
- Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
- Transfer the mixture to a separatory funnel and separate the organic layer.
- Wash the organic layer sequentially with water and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
- Purify the crude product by vacuum distillation or column chromatography on silica gel.

Mandatory Visualizations

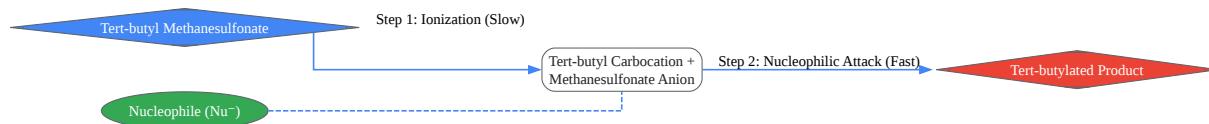
Synthesis and Purification Workflow



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Caption: Workflow for the synthesis and purification of **tert-butyl methanesulfonate**.

S_n1 Reaction Mechanism



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Caption: The S_n1 reaction mechanism of **tert-butyl methanesulfonate**.

Safety Information

Tert-butyl methanesulfonate is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.

- GHS Hazard Statements: Harmful if swallowed, causes severe skin burns and eye damage, suspected of causing genetic defects, and suspected of causing cancer.[1]
- Personal Protective Equipment (PPE): Safety goggles, chemical-resistant gloves, and a lab coat are mandatory.
- Handling: Avoid inhalation of vapors and contact with skin and eyes.

- Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents and moisture.

Applications in Drug Development

The tert-butyl group is a common motif in many pharmaceutical agents due to its ability to increase metabolic stability and improve pharmacokinetic profiles. **Tert-butyl methanesulfonate** serves as a key reagent for introducing this functional group. For instance, it has been utilized in the synthesis of antiviral nucleotide analogs, where the tert-butyl group can act as a protective group or a key structural element.

Conclusion

Tert-butyl methanesulfonate is a valuable reagent in organic synthesis, offering an efficient means of introducing the tert-butyl group. Its reactivity is well-defined by the principles of S_N1 reactions. A thorough understanding of its physical and chemical properties, coupled with safe handling practices and optimized experimental protocols, is essential for its successful application in research and drug development. This guide provides a foundational resource for scientists and researchers working with this important chemical compound.

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